molecular formula C9H18O2 B13099512 2H-Pyran, tetrahydro-2-(1-methylpropoxy)- CAS No. 32767-69-4

2H-Pyran, tetrahydro-2-(1-methylpropoxy)-

Cat. No.: B13099512
CAS No.: 32767-69-4
M. Wt: 158.24 g/mol
InChI Key: GKBFTJFDXHMTGZ-UHFFFAOYSA-N
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Description

2-(sec-Butoxy)tetrahydro-2H-pyran is a compound belonging to the tetrahydropyran class, characterized by a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(sec-Butoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with sec-butyl alcohol under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the sec-butyl alcohol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 2-(sec-Butoxy)tetrahydro-2H-pyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(sec-Butoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The sec-butoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(sec-Butoxy)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(sec-Butoxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

    Tetrahydropyran: The parent compound, which lacks the sec-butoxy group.

    2-Methoxytetrahydro-2H-pyran: A similar compound with a methoxy group instead of a sec-butoxy group.

    2-Ethoxytetrahydro-2H-pyran: Another analog with an ethoxy group.

Uniqueness: 2-(sec-Butoxy)tetrahydro-2H-pyran is unique due to the presence of the sec-butoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

32767-69-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-butan-2-yloxyoxane

InChI

InChI=1S/C9H18O2/c1-3-8(2)11-9-6-4-5-7-10-9/h8-9H,3-7H2,1-2H3

InChI Key

GKBFTJFDXHMTGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1CCCCO1

Origin of Product

United States

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